2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Overview
Description
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a compound with the CAS Number 1226898-93-6 . It has a molecular weight of 182.61 and its IUPAC name is 2-chloro-7,8-dihydro [1,6]naphthyridin-5 (6H)-one . This compound is of interest in scientific research due to its potential implications in various fields.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClN2O/c9-7-2-1-5-6 (11-7)3-4-10-8 (5)12/h1-2H,3-4H2, (H,10,12) . The InChI key is CAXRNOBCSUDRMU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
General Synthesis and Applications : 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one and its derivatives are synthesized through various methods for further applications. One approach involves a 3-step, 2-pot method, starting with an SNAr using 2- and 4-chloronicotinate esters and tertiary benzylic nitriles. The subsequent steps involve selective nitrile reduction and lactam ring closure of the free amine on the ester (Murray et al., 2023). Additionally, these compounds serve as precursors for synthesizing polycondensed heterocycles like naphtho[2,3-h][1,6]naphthyridin-5-ones and pyrido[3,2-c][1,6]naphthyridin-6-ones due to their easy availability (Valés et al., 2002).
Functionalization and Structural Characterization : The compound also undergoes functionalization and structural characterization, as seen in studies where 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one was synthesized and further functionalized through sequential, site-selective Suzuki–Miyaura cross-coupling reactions (Montoir et al., 2014). Furthermore, compounds like N-(7{[2-(dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, a 1,6-naphthyridin-2(1H)-one derivative, show antiproliferative activity towards breast cancer cell lines, highlighting the pharmaceutical interest of these compounds (Guillon et al., 2017).
Biomedical Applications and SAR Study : The 1,6-naphthyridine motif is significant in medicinal chemistry, presenting various bioactivities when substituted appropriately. Incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework resulted in new classes of c-Met kinase inhibitors. A comprehensive SAR study showed the essentiality of specific substituents for retaining effective Met inhibition (Wang et al., 2013). Furthermore, a review covering the synthesis and biomedical applications of 1,6-naphthyridin-2(1H)-ones suggests a wide range of biomedical applications for these compounds (Oliveras et al., 2021).
Catalyst-Free Synthesis in Aqueous Medium : An innovative, one-pot, catalyst-free synthesis of 1,2-dihydro[1,6]naphthyridines in water demonstrates the eco-friendliness and efficiency of this method. This approach presents a novel coupling that leads to the construction of nitrogen-containing rings during the synthesis without starting from any nitrogen-containing heterocycle moiety (Mukhopadhyay et al., 2011).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, and H319 , which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively. The precautionary statements are P261, P305, P338, and P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
2-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-2H,3-4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXRNOBCSUDRMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.